Cas no 1040669-55-3 (N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide)

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide structure
1040669-55-3 structure
商品名:N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
CAS番号:1040669-55-3
MF:C18H19N3O4S2
メガワット:405.491161584854
CID:6132862
PubChem ID:25881880

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
    • N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
    • 1040669-55-3
    • AKOS024500337
    • VU0637323-1
    • F5148-0138
    • N-(3-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
    • インチ: 1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3
    • InChIKey: FZAZLRHTGFUECH-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCCN2N=C(C3=CC=C(OC)C=C3)C=CC2=O)(=O)=O)SC=CC=1

計算された属性

  • せいみつぶんしりょう: 405.08169844g/mol
  • どういたいしつりょう: 405.08169844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5148-0138-75mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
75mg
$208.0 2023-09-10
Life Chemicals
F5148-0138-1mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
1mg
$54.0 2023-09-10
Life Chemicals
F5148-0138-10mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
10mg
$79.0 2023-09-10
Life Chemicals
F5148-0138-10μmol
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5148-0138-4mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
4mg
$66.0 2023-09-10
Life Chemicals
F5148-0138-5μmol
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5148-0138-5mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
5mg
$69.0 2023-09-10
Life Chemicals
F5148-0138-15mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
15mg
$89.0 2023-09-10
Life Chemicals
F5148-0138-25mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
25mg
$109.0 2023-09-10
Life Chemicals
F5148-0138-30mg
N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide
1040669-55-3
30mg
$119.0 2023-09-10

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide 関連文献

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N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamideに関する追加情報

N-{3-[3-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Propyl}Thiophene-2-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1040669-55-3, known as N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis, properties, and potential applications.

The molecular structure of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide is characterized by a thiophene ring fused with a sulfonamide group. The thiophene moiety is known for its aromaticity and stability, while the sulfonamide group imparts hydrophilic properties. The 4-methoxyphenyl substituent introduces electronic effects that can modulate the compound's reactivity and solubility. Recent studies have highlighted the importance of such substituents in enhancing bioavailability and targeting specific biological pathways.

One of the most intriguing aspects of this compound is its synthesis. Researchers have developed innovative methods to construct the complex architecture of N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-Yl]Propyl}Thiophene. For instance, a two-step synthesis involving a coupling reaction followed by an oxidation step has been reported. This approach not only ensures high yield but also maintains the integrity of the sensitive functional groups. The use of microwave-assisted synthesis has further streamlined the process, making it more efficient and scalable for industrial applications.

The biological activity of N-{3-[3-(4-Methoxyphenyl)-6-Oxo-Dihydropyridazine]Propyl}Thiophene has been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer therapies. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for treating neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the exploration of its therapeutic potential.

In terms of applications, Thiophene-Sulfonamide Derivatives like this compound are being explored for their role in drug delivery systems. Their unique combination of hydrophilic and hydrophobic domains allows for targeted drug release mechanisms. Furthermore, their stability under physiological conditions makes them ideal candidates for long-term therapeutic interventions.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of N-{3-[Dihydropyridazine-Yl]Propyl}Thiophene. Quantum mechanical simulations have revealed that the sulfonamide group plays a critical role in stabilizing protein-ligand interactions. This understanding has facilitated the design of more effective drug molecules with improved pharmacokinetic profiles.

In conclusion, CAS No. 1040669-55-3 represents a cutting-edge compound with multifaceted applications in modern science. Its intricate structure, versatile synthesis methods, and compelling biological activities underscore its significance in contemporary research. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in pharmacology and materials science.

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